(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule that features a combination of fluorophenyl, sulfonyl, and tetrahydrothienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydrothienyl core, followed by the introduction of the fluorophenyl and sulfonyl groups. Common reagents used in these steps include fluorobenzene, sulfonyl chlorides, and various amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity through purification techniques such as crystallization or chromatography, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
The compound “(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide analogs.
Scientific Research Applications
Chemistry
In chemistry, “(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity that can be harnessed for therapeutic purposes. It could serve as a lead compound in drug discovery, targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound’s properties may be utilized in the development of new materials, such as polymers or coatings, that benefit from its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of “(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” include other sulfonyl-containing amines and fluorophenyl derivatives. Examples might include:
- Sulfonylureas
- Fluorophenylsulfonamides
- Tetrahydrothienylamines
Uniqueness
The uniqueness of “this compound” lies in its specific stereochemistry and combination of functional groups. This unique structure may confer distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)sulfonyl-1,1-dioxo-N-(3-propan-2-yloxypropyl)thiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO5S2/c1-12(2)23-9-3-8-18-15-10-24(19,20)11-16(15)25(21,22)14-6-4-13(17)5-7-14/h4-7,12,15-16,18H,3,8-11H2,1-2H3/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRSUTZIJBEMPJ-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.